molecular formula C14H17ClN2O5S B2971503 2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide CAS No. 2411266-08-3

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide

Cat. No. B2971503
M. Wt: 360.81
InChI Key: BMRSDVOLCAZCNN-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide that combines sulfonamide and benzodioxane fragments in its framework . Sulfonamides are known for their exceptional bioactivities against numerous infections and bacterial strains . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .


Synthesis Analysis

The synthesis of similar compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded a sulfonamide derivative, which was further treated with different alkyl/aralkyl halides using N, N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .

Safety And Hazards

According to a hemolytic study, most of the new molecules synthesized in a similar manner are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic effects. For instance, all cholinesterase enzyme inhibitors are good agents for treating Alzheimer’s disease . Therefore, the inhibition activity of synthesized molecules could be studied to assess their possible therapeutic effect on this disease.

properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O5S/c1-9(15)14(18)16-10-7-17(8-10)23(19,20)11-2-3-12-13(6-11)22-5-4-21-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRSDVOLCAZCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide

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